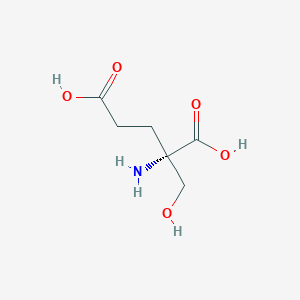![molecular formula C14H15ClO B12525713 (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one CAS No. 672297-34-6](/img/structure/B12525713.png)
(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one: is an organic compound characterized by a cyclohexanone ring substituted with a 4-chlorophenyl group and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methylcyclohexanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction proceeds via the formation of an intermediate aldol product, which then undergoes dehydration to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool in understanding biological processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Methoxyphenethylamine: This compound shares a similar aromatic structure but differs in its functional groups and overall reactivity.
4,4’-Difluorobenzophenone: Another compound with a similar aromatic core but different substituents, leading to distinct chemical properties.
Uniqueness: (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
672297-34-6 |
|---|---|
Formule moléculaire |
C14H15ClO |
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
(5R)-2-[(4-chlorophenyl)methylidene]-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H15ClO/c1-10-2-5-12(14(16)8-10)9-11-3-6-13(15)7-4-11/h3-4,6-7,9-10H,2,5,8H2,1H3/t10-/m1/s1 |
Clé InChI |
ODSJQBGDFWSSCU-SNVBAGLBSA-N |
SMILES isomérique |
C[C@@H]1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |
SMILES canonique |
CC1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
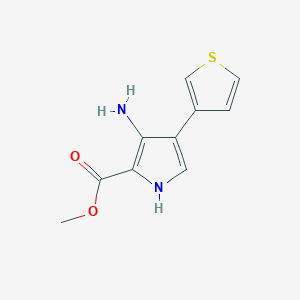
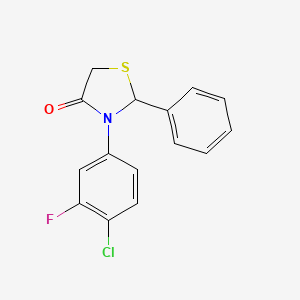
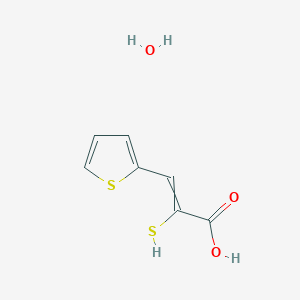
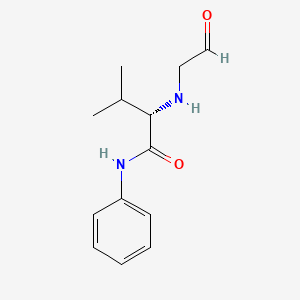
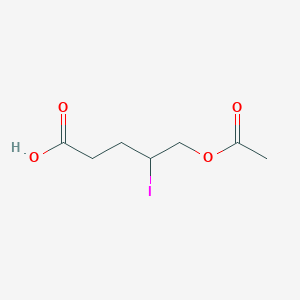
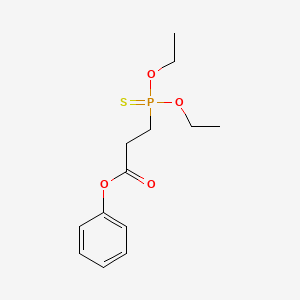
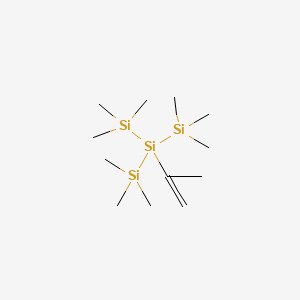
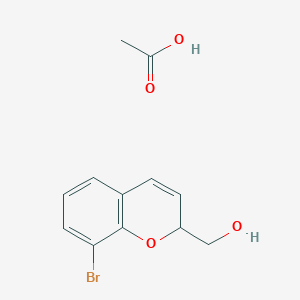

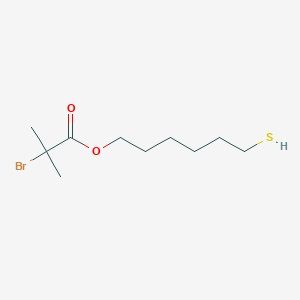
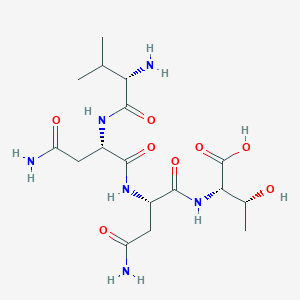
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
